molecular formula C8H14O3 B13488264 Methyl 4-methyl-3-oxohexanoate

Methyl 4-methyl-3-oxohexanoate

Cat. No.: B13488264
M. Wt: 158.19 g/mol
InChI Key: XAXXMCKRKUYHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-oxohexanoate: is an organic compound with the molecular formula C8H14O3 . It is a methyl ester derivative of 4-methyl-3-oxohexanoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 4-methyl-3-oxohexanoic acid.

    Reduction: 4-methyl-3-hydroxyhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxohexanoate involves its interaction with various molecular targets depending on the specific reaction or application. For example:

    Reduction Reactions: The ketone group undergoes nucleophilic attack by a hydride ion, followed by protonation to form a secondary alcohol.

    Substitution Reactions: The ester group undergoes nucleophilic attack by a nucleophile, leading to the displacement of the methoxy group and formation of a new ester.

Comparison with Similar Compounds

    Methyl 4-oxohexanoate: Similar structure but lacks the methyl group at the fourth position.

    Methyl 3-oxohexanoate: Similar structure but the ketone group is at the third position instead of the fourth.

    Methyl 4-methyl-3-oxopentanoate: Similar structure but has one less carbon in the chain.

Uniqueness: Methyl 4-methyl-3-oxohexanoate is unique due to the presence of both a methyl group and a ketone group at specific positions, which influences its reactivity and applications. This structural uniqueness allows for selective reactions and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 4-methyl-3-oxohexanoate

InChI

InChI=1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3

InChI Key

XAXXMCKRKUYHNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.